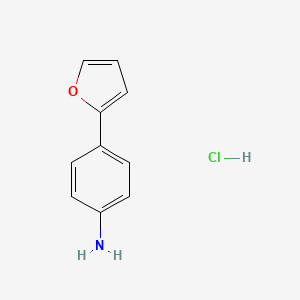

4-(Furan-2-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(furan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKZDXHSTLCYPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Chemical Reactivity and Mechanistic Studies of 4 Furan 2 Yl Aniline

Medicinal Chemistry

4-(Furan-2-yl)aniline is a key building block for the synthesis of heterocyclic compounds with a wide range of biological activities. Derivatives of this compound have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The furan-aniline scaffold is recognized for its ability to mimic natural heterocyclic structures, making it a relevant precursor in drug discovery. For example, research has shown that derivatives incorporating this moiety can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Materials Science

In materials science, the π-conjugated system of this compound is of significant interest. It is explored as a monomer or intermediate for the development of organic electronic materials. bldpharm.com These materials include conducting polymers, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs), where the electronic properties of the furan-aniline structure can be exploited.

Analytical Chemistry

The compound is also classified for use as an analytical reagent, suggesting its utility in various chemical analysis procedures. smolecule.com

Notable Derivatives and Research Findings

Research has expanded beyond the parent compound to explore a variety of derivatives where additional functional groups are introduced to modulate its properties.

Pyrazoline Derivatives : A study reported that a pyrazoline derivative, 4-(3-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)aniline, exhibited anti-inflammatory activity by inhibiting protein denaturation.

Oxadiazole and Tetrazole Derivatives : The incorporation of other heterocyclic rings, such as oxadiazole or tetrazole, onto the furan-aniline scaffold creates new chemical entities. ontosight.aichemsrc.com These derivatives, like 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline and 4-(5-Furan-2-yl-tetrazol-1-yl)-phenylamine, are investigated for their potential in pharmaceuticals and materials science due to the unique properties conferred by the additional heterocyclic systems. ontosight.aichemsrc.com

Anticancer and Antimicrobial Studies : Studies on various furan-based molecules derived from 4-(Furan-2-yl)aniline have demonstrated significant antiproliferative effects against cancer cell lines, such as lung cancer (A549), through mechanisms like cell cycle arrest. Other research has highlighted inhibitory effects against bacteria like Staphylococcus aureus and Escherichia coli, supporting the potential for developing new antimicrobial agents.

Applications of 4 Furan 2 Yl Aniline in Materials Science and Polymer Chemistry

Synthesis of Complex Aromatic Systems for Advanced Materials

The furan (B31954) and aniline (B41778) components of 4-(Furan-2-yl)aniline provide reactive sites for the construction of larger, complex aromatic systems. The furan ring, for instance, can participate as a diene in Diels-Alder reactions, a powerful tool for forming six-membered rings. This cycloaddition reaction opens pathways to new polycyclic aromatic hydrocarbons. While direct, extensive research on using this compound in such reactions for advanced materials is still an expanding area, the principle is well-established with other furan derivatives. The aniline group can be readily diazotized and subjected to various coupling reactions, further enabling the integration of the furan-phenyl unit into larger conjugated systems. These complex aromatic structures are of interest for applications in organic electronics, where tailored molecular architectures can influence properties like charge transport and light emission.

Polymerization of this compound

The presence of the amine group on the aniline ring allows this compound to undergo polymerization, leading to the formation of poly(4-(2-furyl)benzenamine) (PFBA). This polymer exhibits interesting electrochemical and optical properties, making it a subject of significant research interest.

Poly(4-(2-furyl)benzenamine) can be synthesized electrochemically through the oxidative polymerization of the this compound monomer. This process is typically carried out in an acidic medium, such as a sulfuric acid solution, by applying a cycling potential to a working electrode. The resulting polymer film is deposited directly onto the electrode surface. The electrochemical synthesis offers a high degree of control over the film thickness and morphology by adjusting parameters like the monomer concentration, scan rate, and the number of cycles. Spectroscopic and electrochemical analyses have confirmed the successful polymerization and the electroactive nature of the resulting PFBA films.

Copolymerization of this compound with aniline is a strategic approach to modify and enhance the properties of the resulting polymer. Chemical oxidative polymerization is a common method for synthesizing such copolymers, typically employing an oxidizing agent like ammonium (B1175870) persulfate in an acidic solution. By varying the molar ratio of the two monomers, the properties of the resulting copolymer, such as solubility, conductivity, and electroactivity, can be systematically tuned. While specific studies on the copolymerization of this compound with aniline are part of a broader research area, the principles are based on well-established methods for creating aniline-based copolymers. The incorporation of the furan moiety into the polyaniline backbone is expected to influence the polymer's conformation and electronic properties.

The electrical conductivity of polymers derived from this compound is a critical parameter for many of their potential applications. Research has shown that the polymerization conditions play a crucial role in determining the final conductivity of these materials. For copolymers of furan and aniline, several factors can be optimized to enhance their conductive properties.

Key parameters that are often manipulated include the choice of oxidant, the reaction medium, the temperature, the oxidant-to-monomer ratio, and the monomer concentration. For instance, in the chemical oxidative copolymerization of furan and aniline, it has been observed that the conductivity of the resulting copolymer increases with a higher aniline content. Doping the polymer with acids like HCl or HClO4 has also been shown to significantly improve conductivity.

| Parameter | Condition | Effect on Conductivity |

| Oxidant | FeCl3 | Found to be effective for furan homopolymerization. |

| Medium | Nitromethane | An appropriate medium for furan homopolymerization. |

| Aniline Content | Increasing | Steadily increases the conductivity of the furan/aniline copolymer. rsc.org |

| Dopant | HCl, HClO4 | Significantly increases the conductivity of polyfuran. rsc.org |

This table illustrates the impact of various polymerization parameters on the conductivity of furan-aniline copolymers based on available research findings.

Electrochromic Properties of Poly(4-(2-furyl)benzenamine) Films

Poly(4-(2-furyl)benzenamine) films exhibit interesting electrochromic behavior, meaning they can change their color in response to an applied electrical potential. This property makes them promising candidates for applications in smart windows, displays, and sensors. The electrochromic properties of PFBA films have been investigated using spectroelectrochemical techniques, which simultaneously measure the changes in the optical spectrum of the film as the applied potential is varied.

When the applied potential is switched between a reducing and an oxidizing state, the PFBA film undergoes a reversible color change. For example, it has been reported that the film can switch from yellow in its reduced state to green in its oxidized state. electrochemsci.org The performance of an electrochromic material is characterized by several key parameters, including its optical contrast (the difference in transmittance between the colored and bleached states), switching speed, and coloration efficiency.

| Property | Value | Wavelength (nm) |

| Color in Reduced State | Yellow | - |

| Color in Oxidized State | Green | - |

| Optical Contrast | 24% | 500 |

| Switching Time | 1.0 s | - |

| Coloration Efficiency | 170 cm²/C | 500 |

This table summarizes the electrochromic performance of a copolymer based on a furanyl anthracene and EDOT, providing an example of the properties of furan-containing electrochromic polymers. researchgate.net

Corrosion Protection Applications of this compound-based Polymers

Polymers based on this compound have demonstrated significant potential as protective coatings against the corrosion of metals, such as steel. These polymers can act as a physical barrier, preventing corrosive agents from reaching the metal surface. Furthermore, their electroactive nature can contribute to the formation of a passive oxide layer on the metal, which further inhibits corrosion.

The corrosion protection performance of poly(4-(2-furyl)benzenamine) coatings has been evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) in corrosive environments like 3.5 wt% NaCl solution. electrochemsci.org These studies have shown that PFBA coatings can offer enhanced corrosion protection compared to the corresponding homopolymers, polyaniline (PANI) and polyfuran (PFu). electrochemsci.org

The effectiveness of a corrosion protection coating can be quantified by parameters such as the corrosion potential (Ecorr), the corrosion current density (icorr), and the polarization resistance (Rp). A higher Ecorr, lower icorr, and higher Rp generally indicate better corrosion protection.

| Coating | Substrate | Corrosive Medium | Corrosion Potential (Ecorr) | Corrosion Current Density (icorr) |

| Poly(o-toluidine) | Stainless Steel | Natural Seawater | Nobler than bare steel | Lower than bare steel |

| Polyaniline blend | Steel | 0.1N HCl | - | - |

| Polyaniline blend | Steel | 3% NaCl | - | - |

This table provides illustrative data on the corrosion protection performance of polyaniline derivatives on steel, highlighting the type of measurements used to evaluate their effectiveness. The results for poly(o-toluidine) show a shift to a more noble corrosion potential, indicating a passivating effect. electrochemsci.org

Future Directions and Research Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability

Future research will likely focus on developing more environmentally friendly and efficient methods for synthesizing 4-(furan-2-yl)aniline. Green chemistry principles, such as waste prevention, atom economy, and the use of safer solvents and catalysts, will be central to these efforts. innovareacademics.inroyalsocietypublishing.org Strategies like microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, are promising alternatives to conventional heating methods. encyclopedia.pub The exploration of biodegradable catalysts, such as those derived from natural sources like lemon juice, for related heterocyclic syntheses points towards innovative and eco-friendly possibilities. researchgate.net Furthermore, solvent-free reaction conditions, achieved through techniques like grinding, can enhance reactant concentrations and increase reaction rates, thereby improving energy efficiency. innovareacademics.in The development of one-pot synthesis protocols, where multiple reaction steps are carried out in a single vessel, will also contribute to more sustainable and cost-effective production. nih.govresearchgate.net

| Green Chemistry Approach | Potential Benefit for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, cleaner reactions. encyclopedia.pub |

| Ultrasonication | Accelerated reaction rates through acoustic cavitation. encyclopedia.pubnih.gov |

| Solvent-Free Reactions | Increased energy efficiency and reduced waste. innovareacademics.in |

| Biodegradable Catalysts | Use of renewable and non-hazardous materials. researchgate.net |

| One-Pot Syntheses | Improved efficiency and reduced operational complexity. nih.govresearchgate.net |

Advanced Mechanistic Investigations Using Combined Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing existing methods and designing new ones. Future studies will likely employ a synergistic approach that combines experimental techniques with computational modeling.

Experimental methods such as in-situ monitoring of reactions can provide real-time data on reaction kinetics and the formation of intermediates. royalsocietypublishing.org Computational tools, particularly Density Functional Theory (DFT), can be used to model reaction pathways, calculate transition state energies, and predict the influence of different substituents and catalysts on reactivity. nih.govresearchgate.net For instance, DFT calculations can help elucidate the charge distribution and geometries of transition states in cross-coupling reactions, providing insights into regioselectivity. Such integrated studies will enable a more rational design of synthetic strategies and a more profound understanding of the compound's chemical behavior.

Targeted Drug Design and Development Based on SAR Insights

The diverse biological activities of this compound derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, make them promising candidates for drug discovery. Future research will focus on targeted drug design, leveraging structure-activity relationship (SAR) insights to develop more potent and selective therapeutic agents.

By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can identify key structural features responsible for therapeutic effects. For example, the introduction of different substituents on the furan (B31954) or aniline (B41778) rings can modulate the compound's interaction with biological targets. nih.gov Computational methods like molecular docking can simulate the binding of these derivatives to specific proteins, such as enzymes or receptors, helping to predict their efficacy and guide further chemical modifications. researchgate.netmdpi.com This iterative process of design, synthesis, and biological evaluation, informed by SAR and computational studies, will be instrumental in developing novel drugs based on the this compound scaffold.

Exploration of New Applications in Catalysis and Sensing Technologies

The unique electronic properties of this compound, arising from the conjugation of the furan and aniline rings, suggest its potential for applications beyond medicinal chemistry. Future investigations could explore its use in the development of novel catalysts and chemical sensors.

The amine group and the furan ring can act as coordination sites for metal ions, making this compound a potential ligand for creating new catalytic systems. For instance, palladium complexes of similar heterocyclic compounds have been used in cross-coupling reactions. The development of catalysts based on this compound could lead to more efficient and selective organic transformations.

In the realm of sensing technologies, the compound's ability to undergo changes in its electronic or optical properties upon interaction with specific analytes could be exploited. For example, derivatives of this compound could be designed to act as fluorescent or colorimetric sensors for the detection of metal ions, anions, or biologically important molecules.

Synergistic Studies with Other Heterocyclic Systems

Combining the this compound core with other heterocyclic rings can lead to the creation of novel molecular architectures with unique and potentially enhanced properties. Future research will likely explore the synthesis and properties of such hybrid molecules.

Q & A

Q. Characterization methods :

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and aromaticity.

- Mass spectrometry (HRMS) for molecular weight validation.

- FT-IR to identify amine (-NH₂) and furan (C-O-C) functional groups .

How does the furan ring affect the electronic properties of aniline, and what experimental techniques quantify this?

The furan ring is electron-rich due to oxygen's lone pairs, which donate electrons via resonance to the aniline ring. This increases electron density at the para position.

- UV-Vis spectroscopy : Measures absorption shifts caused by conjugation.

- Cyclic voltammetry : Determines oxidation potentials, reflecting electronic effects.

- Hammett constants : Compare substituent effects using meta/para substitution trends .

What are the common derivatives of this compound, and how are they synthesized?

Derivatives are formed via:

- Schiff base formation : Reacting with aldehydes (e.g., benzaldehyde) to form imines.

- Electrophilic substitution : Introducing halogens or sulfonyl groups at the amine-adjacent position.

- Oxidation : Generating quinone-like structures under controlled conditions .

Advanced Research Questions

How do steric and electronic factors influence the regioselectivity of this compound in cross-coupling reactions?

- Steric effects : The furan ring’s bulkiness directs reactions to the less hindered para position.

- Electronic effects : Electron donation from furan stabilizes intermediates in palladium-catalyzed couplings (e.g., Buchwald-Hartwig amination).

- DFT studies : Calculate charge distribution and transition-state geometries to predict reactivity .

What mechanistic insights explain the compound’s stability under varying pH and temperature conditions?

- pH stability : The amine group protonates under acidic conditions, reducing nucleophilicity. In basic conditions, deprotonation increases reactivity.

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Furan’s aromaticity contributes to thermal resilience.

- Kinetic studies : Monitor degradation pathways via HPLC under accelerated aging .

How can computational modeling predict the biological activity of this compound derivatives?

- Molecular docking : Simulate interactions with enzymes (e.g., tyrosine kinases) to assess binding affinity.

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups) with cytotoxicity or antibacterial activity.

- ADMET prediction : Estimate pharmacokinetic properties (e.g., logP, bioavailability) using software like Schrödinger .

Methodological Notes

- Advanced techniques : Prioritize DFT for mechanistic studies and QSAR for bioactivity predictions to align with academic rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.